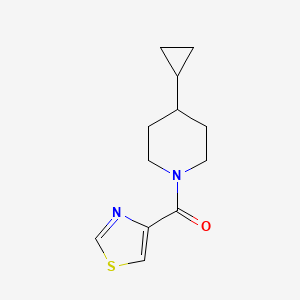

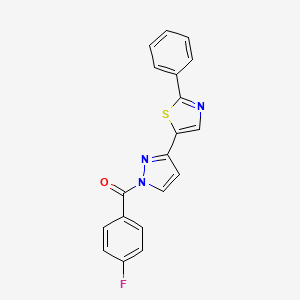

![molecular formula C10H18N2O B2492539 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone CAS No. 870082-43-2](/img/structure/B2492539.png)

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone

Descripción general

Descripción

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is a chemical compound with the molecular formula C10H18N2O and a molecular weight of 182.2632 g/mol . It is a spirocyclic compound, which means it contains a unique ring structure where two rings are connected through a single atom. This compound is primarily used in scientific research and is not intended for medical, clinical diagnosis, or treatment purposes .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

The primary target of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone is the Receptor Interacting Protein Kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed lytic cell death . This pathway is recognized as an important driver in various inflammatory diseases .

Mode of Action

This compound inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . This inhibition has shown therapeutic potential in many human diseases .

Biochemical Pathways

The compound affects the necroptosis pathway by inhibiting RIPK1 . This results in the prevention of programmed lytic cell death, which is a key driver in various inflammatory diseases .

Result of Action

The inhibition of RIPK1 by this compound leads to a significant anti-necroptotic effect in U937 cells, a model for necroptosis . This suggests that the compound could be employed as a lead compound for further structural optimization of RIPK1 inhibitors .

Análisis Bioquímico

Biochemical Properties

It has been found to exhibit excellent potency on TYK2/JAK1 kinases, with IC50 values of 6 and 37 nM, respectively . This suggests that it may interact with these enzymes and potentially other biomolecules in the body .

Cellular Effects

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone has been shown to have significant effects on various types of cells. For instance, it has been found to regulate the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells . This suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that it exerts its effects at the molecular level by binding to and inhibiting the activity of TYK2/JAK1 kinases . This could lead to changes in gene expression and other cellular processes .

Métodos De Preparación

The synthesis of 1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone involves several steps. One common synthetic route includes the reaction of appropriate starting materials under specific conditions to form the spirocyclic structure. The exact reaction conditions and reagents used can vary, but typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product

Análisis De Reacciones Químicas

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

1-(2,8-Diazaspiro[4.5]decan-2-yl)ethanone can be compared to other spirocyclic compounds, such as:

2,8-Diazaspiro[4.5]decan-1-one: This compound has a similar spirocyclic structure but differs in the position of the functional groups.

1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound has additional functional groups, which can affect its reactivity and biological activity.

The uniqueness of this compound lies in its specific spirocyclic structure and its ability to act as a selective inhibitor of certain enzymes, making it valuable for scientific research and potential therapeutic applications .

Propiedades

IUPAC Name |

1-(2,8-diazaspiro[4.5]decan-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-9(13)12-7-4-10(8-12)2-5-11-6-3-10/h11H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIOBMZWYRYMPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(C1)CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2492460.png)

![8-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B2492470.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(3-pyridinylmethyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2492472.png)

![methyl 2-{1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-amido}benzoate](/img/structure/B2492474.png)

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)